molecular formula C9H8N4O3S B5117675 1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid

1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B5117675
M. Wt: 252.25 g/mol
InChI Key: ZZRNONAKLJKFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid, also known as MTCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MTCA is a pyrazole derivative that has been synthesized through various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid is not fully understood. However, it has been suggested that 1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. 1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. 1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has been found to exhibit anti-inflammatory and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid in lab experiments include its potential anti-tumor and anti-inflammatory properties, as well as its ability to inhibit the growth of cancer cells. However, the limitations of using 1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of 1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid. One potential direction is the investigation of 1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid as a potential treatment for various types of cancer. Another potential direction is the study of 1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid as a potential anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of 1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid and its potential side effects.

Synthesis Methods

1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid can be synthesized through various methods, including the reaction of 4-carboxypyrazole with thiosemicarbazide, followed by the reaction with methyl iodide. Another method involves the reaction of 4-carboxypyrazole with thiosemicarbazide and methyl iodide in the presence of potassium carbonate. The synthesis of 1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has also been achieved through the reaction of 4-carboxypyrazole with thiosemicarbazide and dimethyl sulfate.

Scientific Research Applications

1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

1-methyl-5-(1,3-thiazol-2-ylcarbamoyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3S/c1-13-6(5(4-11-13)8(15)16)7(14)12-9-10-2-3-17-9/h2-4H,1H3,(H,15,16)(H,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRNONAKLJKFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.